![molecular formula C24H10Cl6N2O5 B588572 1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-58-0](/img/structure/B588572.png)
1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichlorobenzene is an organochlorine compound, one of three isomers of trichlorobenzene. It is a derivative of benzene with three chloride substituents. It is a colorless liquid used as a solvent for a variety of compounds and materials .
Molecular Structure Analysis
The molecular structure of a compound like this would be quite complex due to the presence of multiple nitro and chloro groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro and chloro groups. These groups are electron-withdrawing, which would affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitro and chloro groups. For example, 1,2,4-trichlorobenzene is a colorless liquid with a density of 1.46 g/cm³ .Scientific Research Applications
Synthesis and Characterization of Complex Compounds
- Research on the synthesis and characterization of binuclear Zn(II) complex of symmetrical potentially pentadentate Schiff base ligand highlights the potential for creating complex compounds with specific chemical functionalities. These compounds are characterized by methods such as FT-IR, 1H NMR, and mass spectrometry, indicating a detailed approach to understanding molecular structures (Dehghani-Firouzabadi & Alizadeh, 2016).
Catalytic and Oxidation Reactions
- Studies on tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrate its use as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This research shows the compound's applications in activating arenes, olefins, and ketones for various synthetic pathways, offering a new perspective on recyclable catalysts (Thorat, Bhong, & Karade, 2013).
Crystal Structure Determination
- The crystal structure determination of a series of benzene derivatives, including compounds with various functional groups, is crucial for understanding the molecular geometry and potential interactions in larger molecular assemblies. Such structural data can be pivotal for designing new materials or compounds with desired properties (Goubitz et al., 1999).
Electrosynthesis Applications
- Research on the electrosynthesis of certain chlorophenoxy compounds highlights the versatility of electrochemical methods in producing key intermediates for further chemical synthesis. Such processes can be optimized for efficiency and selectivity, contributing to advancements in green chemistry (Thirunavukkarasu, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,4-trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Cl6N2O5/c25-15-3-5-17(27)23(29)21(15)13-9-11(31(33)34)1-7-19(13)37-20-8-2-12(32(35)36)10-14(20)22-16(26)4-6-18(28)24(22)30/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXXCLQFUFADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=CC(=C4Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Cl6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024099 |
Source
|
Record name | 2,2'-Oxybis(2',3',6'-trichloro-5-nitrobiphenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.